2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide
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Overview
Description
2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C5H10O2S It is a derivative of tetrahydrothiophene, featuring a carboxyl group and a methyl group attached to the tetrahydrothiophene ring, along with a dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide typically involves the oxidation of 2-methyltetrahydrothiophene. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the dioxide functional group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to the sulfide form.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a solvent and intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The carboxyl group can form hydrogen bonds with biological molecules, while the dioxide group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene 1,1-dioxide: Lacks the carboxyl and methyl groups, making it less versatile in chemical reactions.
2-Methyltetrahydrothiophene: Lacks the dioxide and carboxyl groups, limiting its reactivity and applications.
2-Carboxytetrahydrothiophene: Lacks the methyl group, affecting its steric properties and reactivity.
Uniqueness
2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide is unique due to the presence of both the carboxyl and dioxide functional groups, which enhance its reactivity and potential applications in various fields. The methyl group also contributes to its steric properties, influencing its interactions with other molecules.
Properties
IUPAC Name |
2-methyl-1,1-dioxothiolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c1-6(5(7)8)3-2-4-11(6,9)10/h2-4H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFFRZYIBZKWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCS1(=O)=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18458-93-0 |
Source
|
Record name | 2-methyltetrahydrothiophene-2-carboxylic acid 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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